2-(3-Chloropyrazin-2-yl)acetic acid
Overview
Description
“2-(3-Chloropyrazin-2-yl)acetic acid” is a chemical compound with the IUPAC name sodium 2- (3-chloropyrazin-2-yl)acetate . It has a molecular weight of 194.55 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5ClN2O2.Na/c7-6-4 (3-5 (10)11)8-1-2-9-6;/h1-2H,3H2, (H,10,11);/q;+1/p-1 . This indicates that the compound contains six carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sodium atom .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 194.55 . The compound should be stored in a refrigerator .Scientific Research Applications
Fluorescent Sensing
One notable application is in the development of highly selective fluorescent sensors for zinc ions. A derivative was synthesized, exhibiting high selectivity and a low detection limit for Zn^2+ ions, forming a 1:1 complex and demonstrating fluorescent enhancement with good tolerance to other metal ions (Gong et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of related compounds. For instance, derivatives such as (pyrazin-2-ylsulfanyl)-acetic acid have been synthesized from 2-chloropyrizine, with structures analyzed via IR, MS, and X-ray single-crystal diffraction (Jiang Yi-min, 2012).
Biological Activities
Derivatives have been prepared and evaluated for their in vivo analgesic and anti-inflammatory activities. Some compounds were found to be equipotent to aspirin (as an analgesic) and indometacin (as an anti-inflammatory drug), highlighting their potential therapeutic applications (Şüküroğlu et al., 2005).
Antibacterial and Antioxidant Properties
Other research has demonstrated the antibacterial activity of compounds synthesized from 2-chloropyrazine derivatives. These studies have contributed valuable insights into the development of new antimicrobial agents (Mogilaiah et al., 2009). Additionally, some compounds showed significant antioxidant activities and DNA binding abilities, indicating potential for broader biological applications (Kitawat & Singh, 2014).
Catalytic Applications
There's also research into catalytic applications, where complexes derived from 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid were used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water, showing excellent catalytic performance and reusability (Xie et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Biochemical Analysis
Biochemical Properties
2-(3-Chloropyrazin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand, binding to specific proteins and altering their conformation and activity. This interaction can modulate enzyme activity, either inhibiting or activating specific biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the context of the biochemical reaction .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, this compound can impact cell signaling pathways, altering the way cells respond to external stimuli and communicate with each other .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. This binding can lead to changes in the enzyme’s conformation, affecting its ability to catalyze biochemical reactions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, this compound can be toxic, leading to adverse effects such as cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s activity changes dramatically at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites. For example, this compound can modulate the activity of enzymes involved in the citric acid cycle, leading to changes in the production of energy and other metabolic intermediates. These interactions can have wide-ranging effects on cellular metabolism and overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and its overall activity within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of this compound can determine its effects on cellular function and its overall biochemical activity .
Properties
IUPAC Name |
2-(3-chloropyrazin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-6-4(3-5(10)11)8-1-2-9-6/h1-2H,3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXCTJBJHHVSSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857685 | |
Record name | (3-Chloropyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-77-6 | |
Record name | (3-Chloropyrazin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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